

The Discovery and Synthesis of a Potent DYRK2 Ligand: A Technical Guide

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Compound of Interest

Compound Name: *DYRK2 ligand 1*

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An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

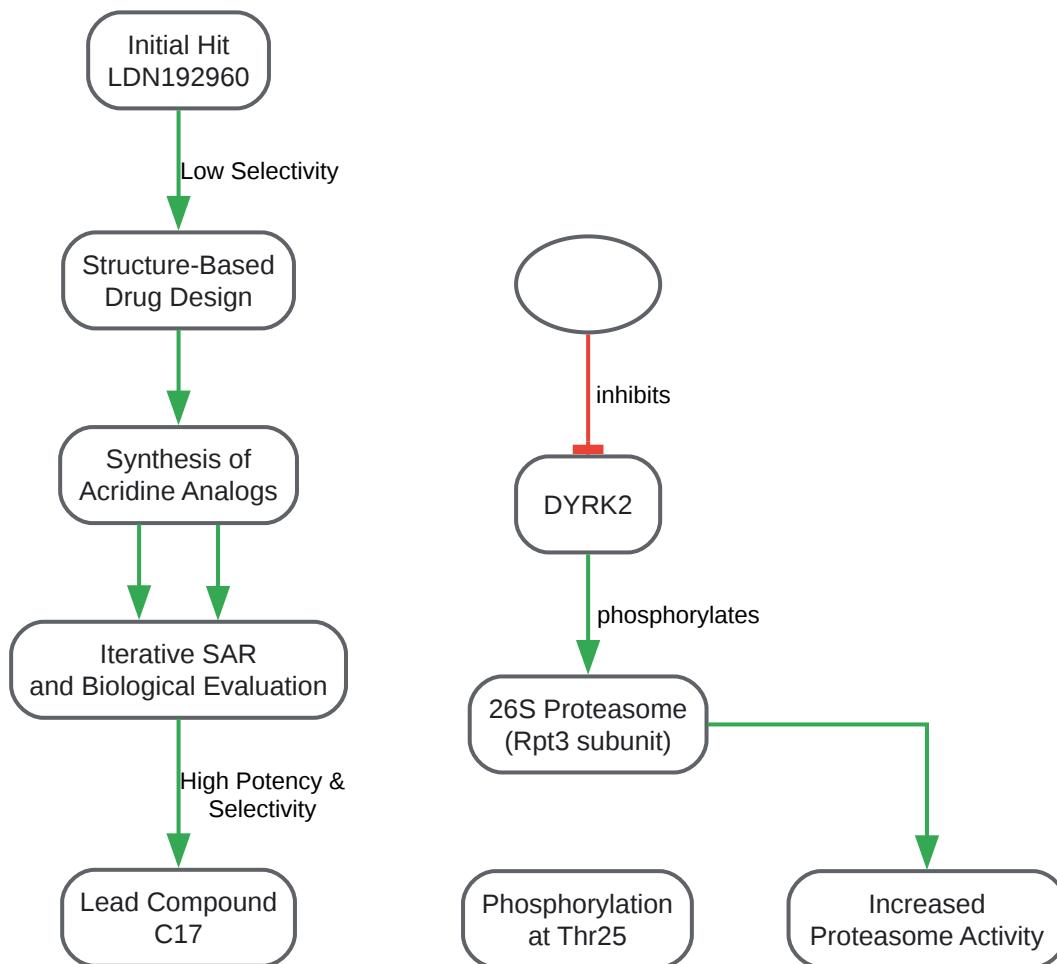
Executive Summary: Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2) has emerged as a compelling therapeutic target for various diseases, including cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent and selective DYRK2 inhibitor, C17. As no specific "**DYRK2 ligand 1**" is formally defined in scientific literature, this guide focuses on C17, a well-characterized and highly cited example of a rationally designed DYRK2 ligand. Developed through a structure-based drug design approach, C17 demonstrates single-digit nanomolar potency against DYRK2 and remarkable selectivity across the human kinome. This document details the experimental protocols for its synthesis and characterization, presents its biological activity in structured tables, and visualizes key signaling pathways and experimental workflows.

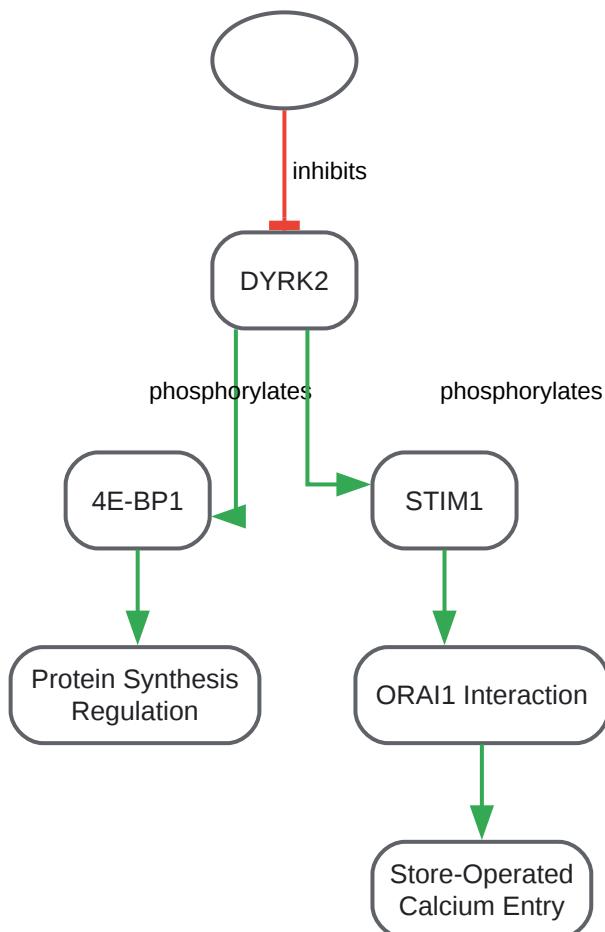
Discovery of the DYRK2 Inhibitor C17

The discovery of C17 was the result of a rational, structure-based drug design strategy aimed at improving the potency and selectivity of an earlier identified DYRK2 inhibitor, LDN192960. While LDN192960 showed activity against DYRK2, it lacked selectivity, also inhibiting other related kinases such as Haspin and DYRK3.

The process began with the synthesis of a series of new compounds based on the acridine core structure of LDN192960. An iterative process of chemical synthesis and biological evaluation, guided by the co-crystal structure of DYRK2 with lead compounds, led to the

identification of C17. This compound exhibited significantly improved potency and selectivity for DYRK2.





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